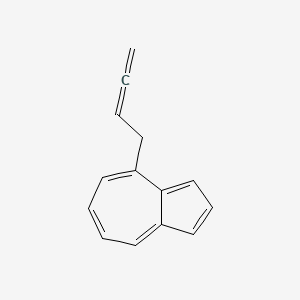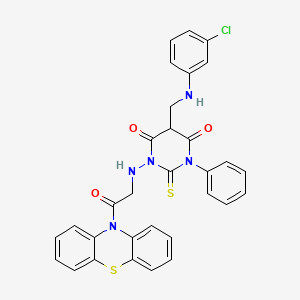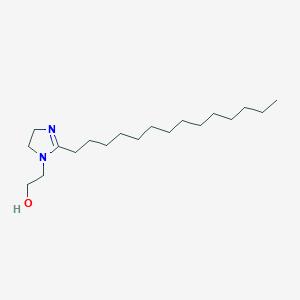
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol typically involves the reaction of tetradecylamine with glyoxal and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently reduced to the desired imidazole derivative. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Polar solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the long tetradecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Heptadecyl-4,5-dihydro-1H-imidazole
- 1-Ethyl-1H-imidazole
- 1-Methylimidazole
Uniqueness
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol is unique due to its specific combination of a long alkyl chain and an imidazole ring. This structure imparts distinct physicochemical properties, such as enhanced solubility in non-polar solvents and potential biological activity. The presence of the hydroxyl group further adds to its versatility in chemical reactions and applications.
Propiedades
Número CAS |
120549-92-0 |
|---|---|
Fórmula molecular |
C19H38N2O |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
2-(2-tetradecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-20-15-16-21(19)17-18-22/h22H,2-18H2,1H3 |
Clave InChI |
YIZBVBJNOZOGNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=NCCN1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)

![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)

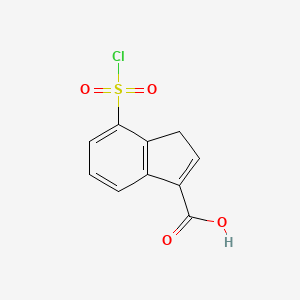
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
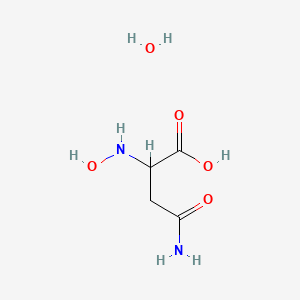
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
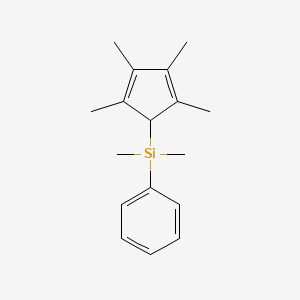

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)

